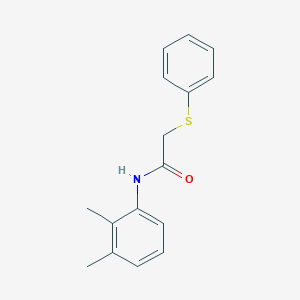![molecular formula C13H17NO4 B5762457 {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid, also known as fenoxaprop-p-ethyl, is a widely used herbicide that belongs to the aryloxyphenoxypropionate family. It is commonly used to control grass weeds in various crops, including wheat, barley, rice, and corn. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The herbicidal activity of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid is due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, this compound disrupts the synthesis of fatty acids, which are essential for the growth and development of grass weeds.
Biochemical and Physiological Effects
In addition to its herbicidal activity, this compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce oxidative stress and DNA damage in plants, which may contribute to its herbicidal activity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, its herbicidal activity is well-characterized, making it a useful tool for studying the mechanisms of herbicide action. However, this compound also has some limitations. It can be toxic to non-target species, and its effects on the environment are not fully understood.
Direcciones Futuras
There are several potential future directions for research on {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid. One area of interest is the development of new herbicides based on the structure of this compound. Another area of research is the investigation of its potential applications in medicine, particularly in the treatment of inflammation and oxidative stress-related diseases. Additionally, further studies are needed to understand the environmental impact of this compound and its potential effects on non-target species.
Métodos De Síntesis
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid is synthesized through a multi-step process that involves the reaction of 2-chloro-4'-nitroacetophenone with 3-methylbutyric acid to form 2-chloro-4'-nitro-3-methylbutyrophenone. The intermediate is then reduced to 2-amino-4'-chloro-3-methylbutyrophenone, which is further reacted with 2-(2-methoxyphenoxy)acetic acid to form this compound.
Aplicaciones Científicas De Investigación
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been extensively studied for its herbicidal properties. It has been shown to effectively control various grass weeds, including barnyardgrass, foxtail, and wild oat. In addition to its use as a herbicide, this compound has also been investigated for its potential applications in other fields, such as medicine and materials science.
Propiedades
IUPAC Name |
2-[4-(3-methylbutanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)7-12(15)14-10-3-5-11(6-4-10)18-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJUQSNUYFDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)


![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)